Reduced Systemic Toxicity of Acylfulvene Compared to Illudin S
Acylfulvene exhibits a dramatically improved safety profile over its natural product precursor, illudin S. In both in vitro and in vivo assays, acylfulvene was found to be 100-fold less toxic than illudin S while still retaining potent antitumor efficacy, a critical differentiator for its development as a viable therapeutic agent [1].
| Evidence Dimension | General Toxicity (In Vitro and In Vivo) |
|---|---|
| Target Compound Data | Less toxic baseline |
| Comparator Or Baseline | Illudin S |
| Quantified Difference | Acylfulvene is 100-fold less toxic |
| Conditions | In vitro cytotoxicity and in vivo toxicity assays |
Why This Matters
This 100-fold reduction in toxicity addresses the primary limitation of the illudin natural product class, making acylfulvene a much safer and more practical chemical tool for in vivo experiments and preclinical drug development.
- [1] McMorris TC, et al. Metabolism of antitumor acylfulvene by rat liver cytosol. Biochem Pharmacol. 1999 Jan 1;57(1):83-8. doi: 10.1016/s0006-2952(98)00290-2. PMID: 9920287. View Source
